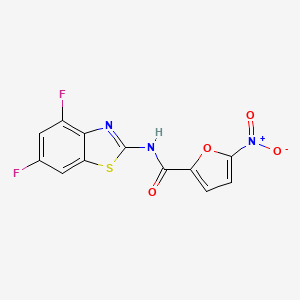

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F2N3O4S/c13-5-3-6(14)10-8(4-5)22-12(15-10)16-11(18)7-1-2-9(21-7)17(19)20/h1-4H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGWCAEVFYZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Dichloro-Substituted Analog: CBK277757

Compound : N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277757)

- Structural Differences : Replaces 4,6-difluoro substituents with 4,5-dichloro on the benzothiazole ring.

- Synthesis: Synthesized via activation of 5-nitrofuran-2-carboxylic acid with oxalyl chloride, followed by coupling with 4,5-dichloro-1,3-benzothiazol-2-amine. Yield was notably low (3 mg), suggesting challenges in purification or reactivity .

- Activity : Demonstrated inhibition of the ubiquitin-proteasome system, a key target in cancer therapy. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity or metabolic stability .

Comparison with Thiadiazole Derivative

Compound : N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Structural Differences : Replaces nitrofuran with a 4-propyl-1,2,3-thiadiazole group.

- The propyl group may further increase metabolic stability but reduce aqueous solubility. Molecular weight is 340.4 g/mol (vs. ~326 g/mol for the nitrofuran analog) .

- Applications : Thiadiazoles are associated with antiviral and antibacterial activity, diverging from nitrofuran’s redox-driven mechanisms .

Comparison with Quinoxaline-Based Nitrofuran Derivatives

Compound: 5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide derivatives

- Structural Differences: Replaces benzothiazole with a quinoxaline-di-N-oxide core.

- Activity: Quinoxalines are DNA intercalators, suggesting a mechanism centered on nucleic acid disruption. The nitrofuran moiety may synergize with this activity via redox cycling, generating cytotoxic free radicals .

Comparison with Carbohydrazide Analogs

Compound : N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

- Structural Differences : Replaces carboxamide with a carbohydrazide linker and adds a dihydrobenzo-dioxine group.

- Properties : The carbohydrazide group increases polarity, likely reducing blood-brain barrier penetration but improving solubility. This structural shift suggests applications in diseases requiring hydrophilic agents .

Tabulated Comparison of Key Analogs

Mechanistic and Pharmacokinetic Insights

- Nitro Group Role: The 5-nitro group on furan facilitates redox activation, generating reactive intermediates that damage DNA or inhibit enzymes. This mechanism is shared with quinoxaline derivatives but absent in thiadiazole analogs .

- Solubility vs. Permeability : Fluorine’s small size and high electronegativity balance lipophilicity and solubility, whereas thiadiazole’s sulfur and propyl groups favor membrane penetration but may limit solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.